molecular formula C27H22N2O4 B303997 N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide

N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide

Cat. No. B303997
M. Wt: 438.5 g/mol
InChI Key: KEVYASCVJMAKJR-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as MFA-1 and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide involves the inhibition of the protein kinase CK2. This enzyme plays a role in the regulation of cell growth and proliferation, and its inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, which can lead to the induction of apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide in lab experiments is its potential as a cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one limitation is that it has not yet been tested in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide. One direction is to further investigate its potential as a cancer treatment, including testing its efficacy in vivo. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and to develop more effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide involves several steps, including the reaction of 5-methyl-2-furoic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The resulting compound is then reacted with 4-phenoxyaniline to form the intermediate product, which is further reacted with benzoyl chloride to produce the final product.

Scientific Research Applications

N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

Product Name

N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(Z)-1-(5-methylfuran-2-yl)-3-oxo-3-(4-phenoxyanilino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H22N2O4/c1-19-12-15-24(32-19)18-25(29-26(30)20-8-4-2-5-9-20)27(31)28-21-13-16-23(17-14-21)33-22-10-6-3-7-11-22/h2-18H,1H3,(H,28,31)(H,29,30)/b25-18-

InChI Key

KEVYASCVJMAKJR-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C4=CC=CC=C4

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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